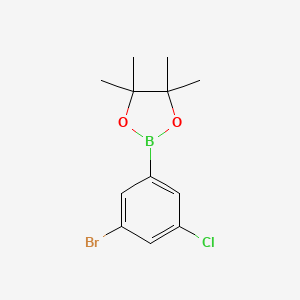

2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(3-bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUCFPONBAGCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700032 | |

| Record name | 2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488850-91-5 | |

| Record name | 2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction:

- Borylation of 3-bromo-5-chlorophenyl precursors using bis(pinacolato)diboron or pinacolborane reagents in the presence of a transition metal catalyst (commonly palladium or iridium complexes).

Detailed Preparation Methods

Transition Metal-Catalyzed Borylation

- Catalysts : Palladium(0) or iridium complexes are predominantly used. For example, (1,5-cyclooctadiene)(methoxy)iridium(I) dimer combined with 4,4'-di-tert-butyl-2,2'-bipyridine ligand has been employed effectively.

- Reagents : Bis(pinacolato)diboron is the boron source.

- Solvent and Conditions : Hexane or other non-polar solvents at room temperature or slightly elevated temperatures (~20°C) for extended periods (e.g., 16 hours).

- Yield : Moderate yields around 45% have been reported under such conditions.

This method achieves selective borylation at the aromatic ring bearing bromine and chlorine substituents, preserving these halogens for further functionalization.

Stepwise Synthesis Overview

| Step | Starting Material | Reagents & Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | 3-Bromo-5-chlorophenyl halide | Bis(pinacolato)diboron, Pd or Ir catalyst, ligand | Hexane, 20°C, 16 h | Formation of 2-(3-bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| 2 | Optional purification | Chromatography or recrystallization | Ambient conditions | Pure boronate ester product |

Alternative Synthetic Routes

While direct borylation of halogenated arenes is the main route, precursor synthesis of 3-bromo-5-chlorophenyl substrates can involve:

- Halogenation of phenyl derivatives : Selective bromination and chlorination of phenyl rings, often starting from aniline or nitrobenzene derivatives, followed by reduction steps.

- Sulfonic acid intermediates : Use of benzenesulfonic acid derivatives with nitration, bromination, and chlorination steps to install the substituents in the desired positions followed by reduction to amines and further functionalization.

These precursor syntheses are crucial to obtaining the starting materials for the borylation step.

Research Findings and Advances

- Recent studies have emphasized catalytic asymmetric syntheses involving palladium catalysts that allow for enantioselective formation of boron-containing aromatic isosteres, enhancing the utility of such boronate esters in pharmaceutical chemistry.

- The versatility of the boronate ester group allows subsequent transformations such as Suzuki cross-coupling, amination, and halogenation, making the preparation of this compound a key step in complex molecule synthesis.

- Advances in mild reaction conditions and selective catalysis have improved yields and functional group tolerance, preserving sensitive halogen substituents during borylation.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C12H15BBrClO2 |

| Molecular Weight | 317.41 g/mol |

| CAS Number | 488850-91-5 |

| Common Catalysts | (1,5-cyclooctadiene)(methoxy)iridium(I) dimer, Pd(0) complexes |

| Boron Source | Bis(pinacolato)diboron |

| Solvent | Hexane or similar non-polar solvents |

| Temperature | Room temperature (~20°C) |

| Reaction Time | 16 hours |

| Yield | Approximately 45% (varies with conditions) |

| Purification Methods | Chromatography, recrystallization |

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere, and at elevated temperatures (50-100°C).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(3-bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit promising anticancer properties. The incorporation of bromine and chlorine atoms enhances the compound's ability to interact with biological targets involved in cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolanes showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in DNA replication and repair processes .

Drug Development

The compound's unique structure allows it to serve as a scaffold for developing new therapeutics. Its boron atom can form stable complexes with biomolecules, making it a candidate for targeted drug delivery systems.

Research Findings : Investigations into drug delivery mechanisms have shown that boron-containing compounds can enhance the solubility and bioavailability of poorly soluble drugs . This property is critical in formulating effective cancer therapies.

Polymer Chemistry

In materials science, this compound can be utilized as a monomer or additive in polymer synthesis. Its boron content contributes to the thermal stability and mechanical properties of polymers.

Application Example : Research has highlighted its use in synthesizing high-performance polymers that are resistant to heat and chemical degradation. These materials are suitable for applications in aerospace and automotive industries .

Photonic Applications

The compound's optical properties make it suitable for photonic applications. Its ability to form stable complexes can be exploited in developing sensors and light-emitting devices.

Case Study : A recent study explored the use of dioxaborolanes in creating luminescent materials for OLEDs (Organic Light Emitting Diodes). The incorporation of such compounds improved the efficiency and brightness of the devices significantly .

Pesticide Development

The structural characteristics of this compound suggest potential applications in agrochemicals as a pesticide or herbicide component due to its bioactivity against pests.

Research Insights : Studies have indicated that boron compounds can disrupt metabolic processes in insects and fungi, providing a basis for developing eco-friendly pesticides that minimize environmental impact .

Mechanism of Action

The primary mechanism by which 2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through the Suzuki-Miyaura coupling reaction. The process involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Analysis :

- The dichloro derivative (C₁₂H₁₅BCl₂O₂) exhibits higher thermal stability due to stronger C-Cl bonds but reduced electrophilicity compared to brominated analogs .

- The 2-Br-4-Cl isomer (C₁₃H₁₆BBrClO₂) shows slower reaction kinetics in Suzuki couplings due to steric effects at the ortho position .

- The target compound’s 3-Br-5-Cl configuration optimizes electronic activation while minimizing steric interference, making it suitable for drug intermediate synthesis.

Mixed Halogen and Alkoxy Derivatives

Analysis :

- Methoxy (OCH₃) and ethoxy (OCH₂CH₃) groups increase solubility in polar solvents, beneficial for biological assays .

- The 3-Br-5-OCH₃ derivative (C₁₃H₁₈BBrO₃) is noted for its role in prostate cancer research, where alkoxy groups may enhance target binding .

- Ethoxy substituents improve metabolic stability compared to methoxy, as seen in C₁₄H₁₉BClO₃ .

Brominated Derivatives with Complex Substituents

Analysis :

- Cyclopropylmethoxy (OCH₂C₃H₅) groups increase lipophilicity, enhancing blood-brain barrier penetration in drug candidates .

Biological Activity

2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₅BBrClO₂

- Molecular Weight : 317.41 g/mol

- CAS Number : 2409835-64-7

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

- Antiparasitic Activity : Research indicates that compounds with similar structures have shown promising antiparasitic effects. For example, studies on related dioxaborolanes have demonstrated effective inhibition of Plasmodium falciparum, the causative agent of malaria. The incorporation of halogen substituents (like bromine and chlorine) often enhances biological activity by altering lipophilicity and metabolic stability .

- Cytotoxicity : Preliminary investigations suggest that this compound may exhibit selective cytotoxicity towards cancer cell lines. The presence of the bromine and chlorine substituents may play a crucial role in modulating interactions with cellular targets .

- Mechanism of Action : While specific mechanisms for this compound remain underexplored, related compounds have been shown to interact with key enzymes involved in metabolic pathways. For instance, dioxaborolanes can inhibit enzymes like D-amino acid oxidase (DAO), which is implicated in neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antiparasitic | Effective against P. falciparum | , |

| Cytotoxicity | Selective towards cancer cell lines | , |

| Enzyme Inhibition | Potential inhibition of DAO |

Case Study 1: Antiparasitic Efficacy

In a study examining the structure-activity relationship (SAR) of dioxaborolanes, it was found that modifications at the phenyl ring significantly influenced antiparasitic efficacy. The compound showed an EC50 value in the low micromolar range against P. falciparum, indicating substantial activity .

Case Study 2: Cancer Cell Line Studies

Research conducted on various derivatives of dioxaborolanes revealed that certain structural modifications led to enhanced cytotoxic effects on human cancer cell lines such as HeLa and A549. The presence of halogen atoms was correlated with increased potency due to improved binding affinity to target proteins .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via coupling reactions between halogenated aryl precursors and boron-containing intermediates (e.g., pinacol boronate esters). Key steps include:

- Borylation : Using catalysts like Pd(dppf)Cl₂ in anhydrous solvents (e.g., THF or DMF) under inert atmosphere.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for isolating the product .

- Yield Optimization : Variables such as temperature (60–100°C), solvent polarity, and stoichiometric ratios of aryl halides to boronate esters significantly affect yields (reported 45–75%) .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H, ¹³C, and ¹¹B NMR confirm the presence of the dioxaborolane ring and substituent positions. For example, the ¹¹B NMR peak near 30 ppm indicates the boron environment .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₃H₁₆BBrClO₂).

- HPLC : Assess purity (>95% typically required for research-grade material) .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

- Methodology : As a boronate ester, it acts as a nucleophilic partner with aryl/heteroaryl halides.

- Reaction Setup : Use Pd-based catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃ or CsF), and polar aprotic solvents (DME, DMF) at 80–110°C.

- Workflow : Monitor reaction progress via TLC; purify products via recrystallization or flash chromatography .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways involving this dioxaborolane derivative?

- Methodology :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict transition states and intermediates in cross-coupling reactions.

- Reaction Path Search : Tools like GRRM or AFIR identify energetically favorable pathways, reducing trial-and-error experimentation .

- Parameter Refinement : Simulations guide adjustments in catalyst loading, solvent choice, and temperature to enhance efficiency .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in C–B bond formation?

- Methodology :

- Kinetic Studies : Compare turnover frequencies (TOF) under standardized conditions (e.g., fixed catalyst/substrate ratios).

- Controlled Variables : Isolate factors like ligand effects (e.g., XPhos vs. SPhos) or solvent dielectric constants.

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher yields in DMF vs. THF due to improved solvation of intermediates) .

Q. How does steric hindrance from the 3-bromo-5-chlorophenyl group impact its reactivity in borylation reactions?

- Methodology :

- Steric Maps : Generate 3D molecular models (e.g., using Avogadro) to visualize steric bulk around the boron center.

- Comparative Reactivity Assays : Substitute with less-hindered aryl groups (e.g., 4-chlorophenyl) and measure reaction rates via in situ IR or NMR .

- Activation Strain Analysis : Quantify energy barriers in hindered vs. unhindered systems to correlate structure-reactivity relationships .

Q. What are the challenges in achieving regioselective functionalization of this compound for medicinal chemistry applications?

- Methodology :

- Protecting Group Strategies : Temporarily block reactive sites (e.g., using silyl ethers) to direct coupling to specific positions.

- Directed Ortho-Metalation : Employ directing groups (e.g., –CONHR) to control substitution patterns .

- High-Throughput Screening : Test diverse reaction conditions (e.g., 96-well plates) to identify regioselective protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.